molecular formula C15H22O B1239072 Valerenal CAS No. 4176-16-3

Valerenal

Cat. No.: B1239072
CAS No.: 4176-16-3
M. Wt: 218.33 g/mol
InChI Key: RJZWGDPBGWGJNU-MTXIQXFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valerenal (CAS 4176-16-3) is a natural sesquiterpenoid compound sourced from the roots of Valeriana officinalis L. (valerian) . This compound is provided as a high-purity (95%+) laboratory reference material for research and development purposes . As a constituent of valerian, a plant with a long history of use in traditional medicine dating back to ancient Greece and Rome, this compound is of significant interest in phytochemical and neuropharmacological studies . Researchers investigate sesquiterpenes like this compound for their potential role in the reported calming effects of valerian root extracts, which are often attributed to a synergistic interaction between multiple active constituents rather than a single molecule . The broader class of valerenic acids is known to modulate the GABAergic system, for instance, by acting as positive allosteric modulators on specific GABA-A receptor subtypes and inhibiting the breakdown of the inhibitory neurotransmitter GABA, which is a primary mechanism under exploration for explaining sedative and anxiolytic effects . This compound serves as a critical analytical standard for the quality control and standardization of valerian-based products and extracts . Its main research applications include use as a biomarker in plant chemistry, as a tool compound in mechanistic studies of GABA receptor function, and in the development of new analytical methods for natural product characterization . This product is strictly for research use only (RUO) in laboratory settings and is not certified for diagnostic, veterinary, or human use . Proper storage is required at temperatures below -18°C .

Properties

IUPAC Name

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(9-16)8-13-6-4-11(2)14-7-5-12(3)15(13)14/h8-9,11,13-14H,4-7H2,1-3H3/b10-8+/t11-,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZWGDPBGWGJNU-MTXIQXFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318686
Record name Valerenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4176-16-3
Record name Valerenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4176-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valerenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Steam Distillation

Steam distillation is widely used to isolate volatile components, including this compound, from fresh or dried valerian roots. A patent (CN102526135A) outlines a multi-stage distillation process:

  • Initial phase : Steam pressure of 0.08–0.12 MPa for 1.5–2.5 hours to release volatile oils.

  • Mid-phase : Reduced pressure (0.02–0.06 MPa) to optimize yield.

  • Late phase : Pressure increased to 0.08–0.10 MPa to recover residual oils.
    The volatile oil fraction is then separated from decoction residues, with this compound potentially retained in this phase.

ParameterInitial PhaseMid-PhaseLate Phase
Steam Pressure0.08–0.12 MPa0.02–0.06 MPa0.08–0.10 MPa
Duration1.5–2.5 hoursVariable10–20 minutes
PurposePrimary oil releaseOptimize yieldResidual recovery

Solvent-Based Extraction

Ethanol and ethyl acetate are common solvents for extracting non-volatile valerenic acids, but this compound may co-elute in these processes. For example:

  • Ethanol percolation : 70–95% ethanol at 5:1 solvent-to-herb ratio achieves moderate valerenic acid yields.

  • Ethyl acetate dynamic extraction : Supercritical CO₂ with 5–10% ethanol modifier recovers valerenic acids efficiently, potentially including this compound.

Key Findings :

  • Ethanol concentrations >70% enhance extraction kinetics but risk degrading thermolabile compounds.

  • Supercritical CO₂ at 25–30 MPa and 40°C achieves yields comparable to ethanol percolation but in shorter times (20–40 minutes).

Supercritical Fluid Extraction (SFE)

SFE with CO₂ modified by ethanol or methanol is emerging as a scalable method. Parameters from CN101396381A include:

  • Pressure : 25–30 MPa

  • Temperature : 40°C

  • Modifier : 5–10% ethanol.

MethodSolvent/ModifierPressure (MPa)Temperature (°C)Yield Efficiency
Supercritical CO₂5% Ethanol25–3040~85% of ethanol
Ethanol Percolation70% EthanolN/A40–50Benchmark

Enzymatic and Microbial Synthesis

While enzymatic methods for valerenic acid biosynthesis are advanced (e.g., VoTPS2 for valerena-4,7(11)-diene), this compound synthesis remains unreported. Microbial platforms like Saccharomyces cerevisiae have been engineered to produce valerenic acid via cytochrome P450 oxidases , but analogous pathways for this compound are absent.

Chemical Reactions Analysis

Types of Reactions: Valerenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

1. Precursor for Synthesis
Valerenal serves as a precursor for synthesizing other sesquiterpenoids and derivatives. Its structure allows for modifications that can lead to the development of new compounds with potential therapeutic effects.

2. Fragrance Industry
Due to its distinctive odor, this compound is utilized in the fragrance industry. Its natural scent profile makes it an appealing choice for formulating perfumes and aromatherapy products.

Biological Applications

1. Neuropharmacology
this compound has been extensively studied for its effects on the central nervous system. Research indicates that it possesses sedative and anxiolytic properties, making it a candidate for treating anxiety and insomnia.

Medical Applications

1. Treatment of Sleep Disorders
this compound is investigated for its potential therapeutic applications in managing sleep disorders. Clinical studies have shown mixed results regarding its efficacy in improving sleep quality and reducing latency to sleep onset.

Case Study: Efficacy in Insomnia

A study involving participants suffering from insomnia evaluated the effectiveness of valerian extract containing this compound. Results indicated a statistically significant improvement in sleep latency and quality among participants who received the extract compared to those on placebo . However, the clinical significance remains inconclusive due to variability in individual responses.

2. Anxiolytic Effects
this compound's anxiolytic properties have been highlighted in several studies, suggesting that it may help alleviate symptoms of anxiety disorders. A randomized controlled trial demonstrated improvements in anxiety scores among participants taking valerian extract .

Data Tables

Application Area Details References
ChemistryPrecursor for sesquiterpenoid synthesis; used in fragrance formulations,
NeuropharmacologySedative and anxiolytic properties; interacts with GABA receptors ,
Sleep DisordersMixed efficacy in improving sleep quality; significant reduction in latency ,
Anxiolytic EffectsPotential benefits in anxiety management; improvements noted in clinical trials

Mechanism of Action

Valerenal exerts its effects primarily through interactions with the gamma-aminobutyric acid (GABA) system in the brain. It is believed to enhance the binding of GABA to its receptors, leading to increased inhibitory neurotransmission and resulting in sedative and anxiolytic effects. Additionally, this compound may interact with serotonin receptors, contributing to its overall calming effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific combination of functional groups, which contribute to its distinctive odor and potent biological activity. Unlike valerenic acid and valerenol, this compound has a higher reactivity, making it a valuable intermediate in the synthesis of various derivatives .

Biological Activity

Valerenal, a compound derived from the roots of Valeriana officinalis, has garnered attention for its potential biological activities, particularly in the context of sleep disorders, anxiety, and metabolic health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a sesquiterpenoid compound that contributes to the pharmacological effects of valerian root. Its structural formula is represented as:

C15H22OC_{15}H_{22}O

This compound is known for its sedative properties and is often studied alongside other constituents of valerian, such as valerenic acid.

This compound's biological activity is primarily attributed to its interaction with neurotransmitter systems and metabolic pathways:

  • GABAergic Activity : this compound has been shown to enhance GABA (gamma-aminobutyric acid) release in synaptosomes, suggesting a mechanism similar to that of benzodiazepines, which are commonly used for their anxiolytic effects .
  • CYP450 Interaction : Research indicates that valerian extracts can modulate the expression of cytochrome P450 enzymes, particularly CYP3A4. A study demonstrated that standardized valerian extract decreased CYP3A1 expression in rats, potentially affecting drug metabolism and leading to herb-drug interactions .

1. Sleep Disorders

This compound is widely recognized for its use in treating sleep-related issues. Clinical studies have reported varying degrees of effectiveness:

  • A meta-analysis indicated that valerian extract significantly improved sleep quality and reduced sleep latency compared to placebo .
  • In a randomized controlled trial involving 52 participants with psychological stress, valerian extract showed improvements in sleep quality but did not yield statistically significant differences from the control group .

2. Anxiety Management

The anxiolytic effects of this compound have been explored in several studies:

  • This compound's ability to modulate GABAergic activity suggests it could be beneficial for anxiety disorders. However, evidence remains mixed regarding its efficacy compared to standard pharmacological treatments .

3. Metabolic Health

Recent studies have highlighted this compound's potential role in metabolic health:

  • A study found that valerian extracts inhibited key enzymes associated with obesity and type 2 diabetes, such as lipase and α-amylase. The inhibitory concentration (IC50) values for these enzymes were notably low, indicating strong potential for developing functional supplements targeting metabolic syndrome .

Table 1: Summary of Key Studies on this compound

StudyPopulationInterventionOutcome
Roh D et al., 2019Nonclinical volunteers (n=52)V. officinalis extract (300 mg/day)No significant difference in sleep quality vs placebo
Hallam KT et al., 2003Healthy volunteers (n=9)Single doses of V. officinalis (500 mg or 1000 mg)No effect on cognitive performance; possible calming effect noted
MDPI Foods, 2023In vitro studyValerian extractInhibition of ACE (IC50 = 3.75 mg/mL) and α-glucosidase (IC50 = 15.40 mg/mL)

Q & A

Q. What validated analytical methods are recommended for quantifying Valerenal in plant extracts or biological samples?

To quantify this compound, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its sensitivity and specificity for sesquiterpenes. Ensure calibration curves are established using pure this compound standards, and validate the method for precision, accuracy, and limit of detection . For plant matrices, consider solid-phase extraction to minimize interference from co-eluting compounds .

Q. How can this compound be isolated from Valeriana officinalis with high purity for experimental use?

Isolation typically involves steam distillation followed by fractional crystallization or preparative chromatography. Optimize solvent gradients (e.g., hexane/ethyl acetate) for column chromatography to separate this compound from structurally similar compounds like valerenic acid. Purity should be confirmed via NMR and GC-MS .

Q. What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?

Use neuronal cell lines (e.g., SH-SY5Y) for neuropharmacological studies, as this compound modulates GABA receptors. For anti-inflammatory assays, LPS-stimulated macrophages are suitable. Include positive controls (e.g., diazepam for GABA activity) and dose-response curves to establish EC₅₀ values .

Advanced Research Questions

Q. How can contradictory findings about this compound’s anxiolytic efficacy in rodent models be resolved?

Contradictions may arise from variations in dosing regimens, animal strains, or behavioral tests (e.g., elevated plus maze vs. open field). Conduct a meta-analysis of existing studies, adjusting for confounding variables. Validate findings using standardized protocols (e.g., OECD guidelines) and include pharmacokinetic data to correlate plasma levels with behavioral outcomes .

Q. What experimental designs address this compound’s poor bioavailability in pharmacokinetic studies?

Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility. Employ crossover designs in animal studies to compare bioavailability across formulations. Quantify this compound and metabolites in plasma via LC-MS/MS, and apply compartmental modeling to assess absorption kinetics .

Q. How do this compound’s interactions with CYP450 enzymes impact its therapeutic applicability?

Perform cytochrome P450 inhibition assays (e.g., fluorogenic substrates in human liver microsomes) to identify metabolic interactions. Combine with in silico docking studies to predict binding affinities to CYP3A4 or CYP2D6. Cross-validate results using clinical samples from patients on polypharmacy regimens .

Q. What strategies mitigate batch-to-batch variability in this compound-containing herbal preparations?

Implement quality-by-design (QbD) approaches during extraction: control parameters like extraction time, solvent polarity, and plant harvest season. Use chemometric tools (e.g., PCA) to correlate chemical fingerprints with bioactivity. Adhere to WHO guidelines for herbal material standardization .

Methodological and Data Analysis Challenges

Q. How should researchers prioritize conflicting in vitro and in vivo data on this compound’s neuroprotective mechanisms?

Apply Bradford Hill criteria to evaluate causality: assess strength of association, consistency across models, and biological plausibility. Use siRNA knockdown in cell cultures to confirm target pathways (e.g., BDNF/TrkB), then validate in transgenic animal models .

Q. What statistical methods are optimal for analyzing this compound’s dose-dependent effects in heterogeneous populations?

Use mixed-effects models to account for inter-individual variability. For non-linear responses, apply sigmoidal curve fitting (e.g., Hill equation). Stratify analyses by covariates like age or genetic polymorphisms in GABA receptor subunits .

Q. How can multi-omics datasets (transcriptomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?

Employ pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify overlapping targets. Use machine learning (e.g., random forests) to prioritize key nodes in interaction networks. Validate hypotheses with CRISPR-Cas9 gene editing in relevant cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valerenal
Reactant of Route 2
Valerenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.